5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-heptyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS/c1-2-3-4-5-6-7-8-10-11-9(13)12-8/h2-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBMHZSJUYNNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8070463 | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66473-10-7 | |

| Record name | 2-Mercapto-5-heptyloxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66473-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066473107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-heptyl-1,3,4-oxadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

An In-Depth Technical Guide to the Synthesis of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties—acting as a bioisostere for carboxylic acids and amides—make it a cornerstone for the design of novel therapeutic agents.[2] Compounds incorporating this scaffold exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4]

The introduction of a 5-heptyl substituent is a deliberate molecular design choice. The seven-carbon alkyl chain significantly increases the lipophilicity of the molecule, a critical parameter that governs its pharmacokinetic profile, including membrane permeability and interaction with hydrophobic binding pockets in biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, focusing not just on the procedural steps but on the underlying chemical principles and critical control points that ensure a successful and reproducible outcome.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a robust, two-stage process commencing from heptanoic acid. This strategy is predicated on the formation of a key intermediate, heptanoic acid hydrazide, which possesses the necessary nucleophilic character to undergo cyclization with carbon disulfide.

References

chemical properties of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

An In-depth Technical Guide to the Chemical Properties of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

Introduction: Unveiling a Versatile Heterocyclic Scaffold

The compound this compound belongs to the 1,3,4-oxadiazole class, a group of five-membered heterocyclic compounds that are a cornerstone in modern medicinal chemistry.[1][2][3][4] The oxadiazole nucleus is considered a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.[5] Derivatives of 1,3,4-oxadiazole are renowned for their extensive and diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][4][6][7] This guide provides a comprehensive examination of the core chemical properties of the 5-heptyl substituted variant, offering foundational knowledge for its application in synthesis, drug design, and materials science.

Core Chemical Identity and Physicochemical Properties

This compound is a distinct organic molecule featuring a 1,3,4-oxadiazole core functionalized with a seven-carbon alkyl chain and a thione group.[8] This structure imparts specific physicochemical characteristics that are critical for its handling, reactivity, and biological interactions. The key identifiers and predicted properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 66473-10-7 | [9][10][11][12][13] |

| Molecular Formula | C₉H₁₆N₂OS | [9][10][12] |

| Molecular Weight | 200.30 g/mol | [9][10][13] |

| IUPAC Name | 5-heptyl-3H-1,3,4-oxadiazole-2-thione | [13] |

| Synonyms | 2-Mercapto-5-heptyloxadiazole, 5-Heptyl-1,3,4-oxadiazoline-2-thione | [8][9][12] |

| Physical State | Solid (Predicted) | [8] |

| Boiling Point | 247.4 °C at 760 mmHg (Predicted) | [8][9] |

| Density | 1.16 g/cm³ (Predicted) | [8][9] |

| pKa | 4.86 ± 0.70 (Predicted) | [8] |

| XLogP3 | 2.87120 | [9] |

| InChIKey | XDBMHZSJUYNNQP-UHFFFAOYSA-N | [9][10] |

Structural Analysis: The Thione-Thiol Tautomerism

A critical chemical feature of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms.[14][15] The thione form contains a carbon-sulfur double bond (C=S) within the heterocyclic ring system, while the thiol form features a sulfur-hydrogen bond (S-H), imparting aromaticity to the ring. Spectroscopic evidence from related compounds strongly indicates that in both solid and solution states, the thione tautomer is overwhelmingly predominant.[15][16] This preference is a key determinant of the molecule's reactivity, particularly its behavior in alkylation and condensation reactions.

Caption: Thione-thiol tautomeric equilibrium of the title compound.

General Synthesis Protocol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones is a well-established process in heterocyclic chemistry.[14] The most common and reliable pathway involves the cyclization of an appropriate acid hydrazide with carbon disulfide. This multi-step synthesis provides a high-yield route to the target scaffold.

Experimental Workflow

-

Step 1: Hydrazide Formation: The synthesis begins with a suitable carboxylic acid, octanoic acid in this case, which contains the required heptyl chain. The acid is first converted to its corresponding ester (e.g., methyl octanoate) via Fischer esterification. Subsequently, the ester is treated with hydrazine hydrate in an alcoholic solvent under reflux to yield the key intermediate, octanohydrazide. The nucleophilic attack by hydrazine on the ester's carbonyl carbon is the driving force for this conversion.

-

Step 2: Ring Closure/Cyclization: The purified octanohydrazide is dissolved in an alcoholic solution of potassium hydroxide. Carbon disulfide (CS₂) is then added dropwise to the cooled solution. The reaction mixture is refluxed for several hours. During this step, the hydrazide and CS₂ react to form a dithiocarbazate salt intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the 1,3,4-oxadiazole ring.

-

Step 3: Acidification and Isolation: Upon completion, the reaction mixture is cooled and acidified with a dilute mineral acid (e.g., HCl). The acidification protonates the potassium salt of the product, causing the this compound to precipitate out of the solution as a solid. The product can then be isolated by filtration, washed with water to remove inorganic salts, and purified by recrystallization from a suitable solvent like ethanol.[17][18]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (66473-10-7) for sale [vulcanchem.com]

- 9. echemi.com [echemi.com]

- 10. This compound | CAS: 66473-10-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. wlpbiochem.lookchem.com [wlpbiochem.lookchem.com]

- 12. pschemicals.com [pschemicals.com]

- 13. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. asianpubs.org [asianpubs.org]

- 18. healthinformaticsjournal.com [healthinformaticsjournal.com]

An In-depth Technical Guide on 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione (CAS: 66473-10-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity. Among these, the 1,3,4-oxadiazole core has emerged as a "privileged" structure, a testament to its frequent appearance in bioactive compounds. The derivatization of this core into 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione introduces a unique combination of a heterocyclic system with a lipophilic alkyl chain, creating a molecule of significant interest for therapeutic applications. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential pharmacological applications, designed to equip researchers with the knowledge necessary for its exploration in drug discovery programs.

Section 1: Core Molecular Profile

This compound is a heterocyclic compound featuring a five-membered 1,3,4-oxadiazole ring.[1][2] Key structural features include a thione group at the 2-position and a heptyl group at the 5-position.[1] This structure exists in equilibrium between the thione and thiol tautomeric forms, a characteristic that can significantly influence its chemical reactivity and biological interactions.[1][3]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties is crucial for predicting the compound's behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 66473-10-7 | [2][4] |

| Molecular Formula | C₉H₁₆N₂OS | [1][2] |

| Molecular Weight | 200.30 g/mol | [1][2] |

| Boiling Point (Predicted) | 247.4 ± 23.0 °C | [1][4] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1][4] |

| pKa (Predicted) | 4.86 ± 0.70 | [1][4] |

Section 2: Synthesis and Manufacturing

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones is a well-established process in organic chemistry. The primary route involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[3][5] This method is widely applicable for creating a variety of 1,3,4-oxadiazole derivatives.[3]

Synthetic Pathway Visualization

References

- 1. This compound (66473-10-7) for sale [vulcanchem.com]

- 2. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. 66473-10-7 | CAS DataBase [m.chemicalbook.com]

- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

Abstract: This technical guide provides an in-depth analysis of the spectroscopic profile of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione (CAS No. 66473-10-7). The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3][4] Accurate structural elucidation and purity assessment are paramount for any research or drug development program involving this class of compounds. This document offers a detailed examination of the expected Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) data for the title compound. It explains the causality behind experimental choices, provides validated protocols, and interprets the spectral data to build a comprehensive and self-validating structural confirmation.

Introduction and Core Structural Concepts

This compound belongs to the versatile family of five-membered heterocyclic compounds that are integral to numerous pharmacologically active agents.[5] The unique arrangement of heteroatoms (two nitrogen, one oxygen) and the exocyclic thione group imparts specific chemical and biological properties. A critical aspect of this molecule's structure is its existence in a thiol-thione tautomeric equilibrium. Spectroscopic evidence overwhelmingly supports the predominance of the thione tautomer in both solid and solution phases.[6][7][8] This guide will interpret all spectroscopic data based on this stable thione form.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 66473-10-7 | [9][10] |

| Molecular Formula | C₉H₁₆N₂OS | [9][11] |

| Molecular Weight | 200.30 g/mol | [9][10] |

| IUPAC Name | 5-heptyl-3H-1,3,4-oxadiazole-2-thione | [10] |

| Synonyms | 2-Mercapto-5-heptyl-1,3,4-oxadiazole | [9][10] |

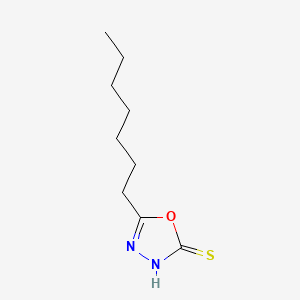

Molecular Structure

The structural representation below highlights the key features of the molecule, including the heptyl chain and the 1,3,4-oxadiazole-2-thione core.

Caption: Molecular structure of this compound.

Synthesis Pathway: Context for Analysis

Understanding the synthesis is crucial for anticipating potential impurities. The most common and efficient route to 5-substituted-1,3,4-oxadiazole-2-thiones involves a one-pot cyclization reaction.[1][5][6] This context informs our analytical strategy, ensuring methods are chosen to detect starting materials or side-products.

Caption: General synthesis workflow for the target compound.

Spectroscopic Analysis Workflow

A multi-technique approach is essential for unambiguous structure confirmation. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is the primary tool for identifying functional groups. For this molecule, its power lies in confirming the thione tautomer. The absence of a sharp S-H stretch (typically ~2500-2600 cm⁻¹) and the presence of characteristic N-H and C=S stretches provide definitive evidence for the thione structure.[5][7]

Experimental Protocol: KBr Pellet Method

-

Preparation: Gently grind 1-2 mg of the dried compound with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the fine powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Acquire a background spectrum of an empty pellet holder or pure KBr pellet for correction.

Expected Data and Interpretation

The following table summarizes the expected characteristic absorption bands for this compound based on analogous structures.[5][6][12]

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation and Significance |

| ~3150-3050 | N-H stretch | Broad peak, indicative of the N-H bond in the thione tautomer. Its presence is a key confirmation point. |

| ~2955, 2925, 2855 | C-H stretch (aliphatic) | Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups in the heptyl chain. |

| ~1620-1580 | C=N stretch | Medium to strong absorption from the endocyclic C=N bond of the oxadiazole ring. |

| ~1270-1250 | C=S stretch | A band of medium intensity confirming the presence of the thione group. This, combined with the N-H stretch, is crucial evidence. |

| ~1140-1020 | C-O-C stretch | Strong band associated with the ether-like C-O-C linkage within the oxadiazole ring. |

| Absence | ||

| ~2600-2500 | S-H stretch | The definitive absence of a peak in this region rules out the presence of the thiol tautomer.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of the heptyl chain protons and the labile N-H proton. ¹³C NMR identifies all unique carbon environments, crucially distinguishing the C=S carbon from the other heterocyclic carbons.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to better solubilize these compounds and prevent rapid exchange of the labile N-H proton.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Analysis: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C, a proton-decoupled experiment (e.g., DEPT) can be run to aid in assigning carbon types (CH₃, CH₂, CH).

Expected ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation and Significance |

| ~14.5 - 12.0 | broad singlet (br s) | 1H | NH | A highly deshielded proton, characteristic of the N-H in the thione tautomer.[5][8] Its broadness is due to exchange and quadrupolar effects. |

| ~2.75 | triplet (t) | 2H | -CH₂ -C=N | The methylene group adjacent to the electron-withdrawing oxadiazole ring is deshielded relative to other methylenes. |

| ~1.65 | quintet | 2H | -CH₂ -CH₂-C=N | Methylene group β to the ring. |

| ~1.30 - 1.20 | multiplet (m) | 8H | -(CH₂ )₄- | Overlapping signals from the central four methylene groups of the heptyl chain. |

| ~0.85 | triplet (t) | 3H | -CH₃ | The terminal methyl group of the heptyl chain, appearing in the typical aliphatic region. |

Expected ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Interpretation and Significance |

| ~178 - 182 | C =S | The most downfield signal, characteristic of a thione carbon. Its presence is a cornerstone of the structural proof.[5] |

| ~160 - 165 | C -heptyl (C5) | The carbon of the oxadiazole ring attached to the heptyl group. |

| ~31.0, 28.5, 28.0, 25.5, 22.0 | Heptyl C H₂ | Signals for the six methylene carbons of the heptyl chain. |

| ~14.0 | Heptyl C H₃ | The terminal methyl carbon, typically the most upfield signal. |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of the elemental formula. Furthermore, the fragmentation pattern gives valuable structural clues that corroborate the findings from other spectroscopic methods. Electron Impact (EI) is a common technique for this type of analysis.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Expected Data and Interpretation

| m/z Value | Ion | Interpretation and Significance |

| 200 | [M]⁺ | Molecular Ion Peak: Confirms the molecular weight of 200.3 g/mol . Its presence is the primary confirmation of the compound's identity.[10] |

| Varies | [M - C₇H₁₅]⁺, [M - CS]⁺, etc. | Fragment Ions: Fragmentation patterns for oxadiazoles can be complex but often involve cleavage of the substituent chain or fragmentation of the heterocyclic ring.[5][13] These fragments provide corroborating evidence for the proposed structure. |

Integrated Analysis and Conclusion

The structural elucidation of this compound is a textbook example of synergistic, multi-technique spectroscopic analysis.

-

Mass Spectrometry unequivocally establishes the molecular weight at 200.

-

FT-IR Spectroscopy confirms the key functional groups and, most critically, proves the predominance of the thione tautomer through the presence of N-H and C=S bands and the absence of an S-H band.

-

¹H and ¹³C NMR Spectroscopy provide a complete map of the carbon-hydrogen skeleton, confirming the heptyl chain's structure and its attachment to the oxadiazole ring. The characteristic chemical shifts of the N-H proton and the C=S carbon provide definitive and complementary evidence for the thione structure.

Together, these techniques provide a robust and self-validating data package that confirms the identity, structure, and purity of this compound with a high degree of confidence, making it suitable for further investigation in research and development settings.

References

- 1. bingol.edu.tr [bingol.edu.tr]

- 2. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 3. researchgate.net [researchgate.net]

- 4. neliti.com [neliti.com]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS: 66473-10-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. updatepublishing.com [updatepublishing.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Multifaceted Biological Activities of 1,3,4-Oxadiazole-2-thione Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the 1,3,4-Oxadiazole-2-thione Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties.[1][2] Among its various derivatives, the 1,3,4-oxadiazole-2-thione core stands out as a privileged scaffold, conferring a unique combination of physicochemical properties that make it an attractive building block for the design of novel therapeutic agents. These compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][3][4] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 1,3,4-oxadiazole-2-thione derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

The synthesis of the 5-substituted-1,3,4-oxadiazole-2-thiol (which exists in tautomeric equilibrium with the thione form) is commonly achieved through the reaction of an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[1] This versatile synthetic route allows for the introduction of a wide variety of substituents at the 5-position, enabling the systematic exploration of structure-activity relationships (SAR).

Anticancer Activity: A Major Therapeutic Avenue

Derivatives of 1,3,4-oxadiazole-2-thione have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.

Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

A prominent mechanism of action for several anticancer 1,3,4-oxadiazole-2-thione derivatives is the inhibition of tubulin polymerization.[7][8] By disrupting the dynamics of microtubule formation, these compounds interfere with the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5] For instance, certain 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[3][5][9]oxadiazole-2-thione derivatives have been shown to be potent tubulin inhibitors.[7][8] Compound 5h in one study was identified as a potent tubulin inhibitor in HepG2 cells, with 81.1% inhibition.[8] Another compound, 5a , with trimethoxy substituents on both phenyl rings, showed high cytotoxic effects against HepG2, MCF-7, and HL-60 cells.[7][8]

The induction of apoptosis is a key downstream effect of cell cycle arrest. This is often characterized by the activation of caspases, such as caspase-3, cleavage of poly(ADP-ribose) polymerase (PARP), and a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group receives only the solvent.

-

Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Data Presentation: Cytotoxicity of Selected 1,3,4-Oxadiazole-2-thione Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5a | HepG2 | 12.01 | [7][8] |

| 5a | MCF-7 | 7.52 | [7][8] |

| 5a | HL-60 | 9.7 | [7][8] |

| 4h | A549 | <0.14 | [10] |

| 4i | A549 | 1.59 | [10] |

| 4l | A549 | 1.80 | [10] |

| Cisplatin | A549 | 4.98 | [10] |

Antimicrobial Activity: Combating Drug Resistance

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[11][12] 1,3,4-Oxadiazole-2-thione derivatives have shown promising activity against a broad spectrum of pathogenic microbes, including bacteria and fungi.[11][13][14]

Mechanism of Action

The antimicrobial mechanism of these compounds is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The thione group is often crucial for their activity, potentially acting as a metal chelator or interacting with active site residues of microbial proteins.

Structure-Activity Relationship (SAR)

Studies have shown that the nature of the substituent at the 5-position of the oxadiazole ring significantly influences the antimicrobial potency and spectrum. For example, the presence of a 4-fluorophenyl group at the 5-position has been associated with strong activity against E. coli and S. pneumoniae.[11] The introduction of a pyrazine moiety has also been shown to enhance antibacterial and antifungal activity.[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimal inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for evaluating antimicrobial activity.

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Data Presentation: Antimicrobial Activity of a Selected 1,3,4-Oxadiazole-2-thione Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 35 | E. coli | Stronger than ampicillin | [11] |

| Compound 35 | S. pneumoniae | Stronger than ampicillin | [11] |

| Compound 35 | P. aeruginosa | >100 times stronger than ampicillin | [11] |

Note: "Stronger than ampicillin" indicates a lower MIC value, but the exact value was not provided in the source.

Anti-inflammatory and Anticonvulsant Activities

Beyond their anticancer and antimicrobial properties, 1,3,4-oxadiazole-2-thione derivatives have also been investigated for their anti-inflammatory and anticonvulsant potential.[1][3][16]

Anti-inflammatory Activity

Several derivatives have shown significant anti-inflammatory activity, with some compounds being more potent than standard drugs like acetylsalicylic acid and indomethacin.[2][17] The mechanism is believed to involve the inhibition of inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.[18]

Anticonvulsant Activity

Certain 1,3,4-oxadiazole-2-thione derivatives have exhibited potent anticonvulsant activity in preclinical models.[16][19][20] The proposed mechanism of action involves the modulation of GABAergic neurotransmission, with some compounds showing a binding affinity for the GABAA receptor.[16][21]

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Tests

These are two standard models used to screen for anticonvulsant drugs.

Step-by-Step Methodology (MES Test):

-

Animal Grouping and Compound Administration: As described for the anti-inflammatory assay.

-

Induction of Seizure: An electrical stimulus is delivered through corneal electrodes to induce tonic-clonic seizures.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

Step-by-Step Methodology (PTZ Test):

-

Animal Grouping and Compound Administration: As described previously.

-

Induction of Seizure: A convulsant dose of pentylenetetrazole is administered subcutaneously or intraperitoneally.

-

Observation: The animals are observed for the onset and duration of clonic and tonic seizures.[19]

Visualizing the Path to Discovery

To better illustrate the interconnectedness of the concepts discussed, the following diagrams provide a visual representation of the synthetic pathway and the workflow for evaluating biological activity.

References

- 1. jchemrev.com [jchemrev.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of 1,3,4-oxadiazole thione based novel anticancer agents: Design, synthesis and in-vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

- 20. tis.wu.ac.th [tis.wu.ac.th]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione: Starting Materials and Core Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway to obtain 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document details the requisite starting materials, provides validated, step-by-step experimental protocols, and elucidates the underlying reaction mechanisms. The synthesis is presented as a two-stage process: the preparation of the key intermediate, octanoic hydrazide, followed by its cyclization to the target oxadiazole-thione. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug discovery.

Strategic Overview of the Synthesis

The synthesis of this compound is efficiently achieved through a well-established and robust two-step sequence. The overall strategy hinges on the formation of a key intermediate, octanoic hydrazide, which possesses the necessary heptyl side chain and a reactive hydrazide functional group. This intermediate is then subjected to a cyclization reaction with carbon disulfide under basic conditions to construct the desired 1,3,4-oxadiazole-2-thione ring system.

The logical flow of this synthesis is outlined below:

Figure 1: Overall synthetic workflow for this compound.

Sourcing and Selection of Starting Materials

The success of the synthesis relies on the quality and appropriate selection of the primary starting materials. The core reactants are readily available commercially.

| Material | Structure | Role | Key Considerations |

| Octanoic Acid | CH₃(CH₂)₆COOH | Precursor to Hydrazide | High purity grade is recommended. Can be substituted with its ester derivative, such as ethyl octanoate or methyl octanoate.[1] |

| Hydrazine Hydrate | N₂H₄·H₂O | Nucleophile | Typically used as an 80% aqueous solution. It is corrosive and toxic; handle with appropriate personal protective equipment. An excess is often used to drive the reaction to completion.[3][4] |

| Carbon Disulfide | CS₂ | Carbon Source for Ring | Highly volatile and flammable liquid with a low boiling point. All operations should be conducted in a well-ventilated fume hood.[5][6] |

| Potassium Hydroxide | KOH | Base | Acts as a catalyst by deprotonating the hydrazide, making it a more potent nucleophile.[7] Usually dissolved in an alcoholic solvent like ethanol. |

| Ethanol | C₂H₅OH | Solvent | Serves as the reaction medium for both steps. Absolute ethanol is preferred to minimize water content which can affect reactivity. |

| Hydrochloric Acid | HCl | Acid | Used in the final step to neutralize the reaction mixture and precipitate the product by protonating the intermediate salt.[5][8] |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis.

Step 1: Synthesis of Octanoic Hydrazide (Intermediate)

This procedure outlines the conversion of an ester (ethyl octanoate) to the corresponding hydrazide. This is a classic and high-yielding nucleophilic acyl substitution reaction.

Protocol:

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, add ethyl octanoate (1 molar equivalent).

-

Reagent Addition: Add absolute ethanol to dissolve the ester, followed by the addition of hydrazine hydrate (1.2 to 1.5 molar equivalents).[3] Using a slight excess of hydrazine hydrate ensures complete conversion of the ester.[4]

-

Reflux: Heat the reaction mixture to reflux (typically around 80-90°C) and maintain for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. The product, octanoic hydrazide, will often crystallize out of the solution upon cooling.

-

Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified octanoic hydrazide under vacuum to obtain a white crystalline solid.

Step 2: Synthesis of this compound

This step involves the cyclization of the octanoic hydrazide intermediate with carbon disulfide in a basic medium.

Protocol:

-

Reaction Setup: In a round-bottomed flask, dissolve octanoic hydrazide (1 molar equivalent) and potassium hydroxide (1 molar equivalent) in absolute ethanol.[7] Stir the mixture in an ice bath to maintain a low temperature.

-

Reagent Addition: Slowly add carbon disulfide (1.2 to 1.5 molar equivalents) to the cooled solution. The slow addition is crucial to control the exothermic reaction.

-

Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (around 80-90°C) for 8-10 hours.[1]

-

Solvent Removal: After the reflux period, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation: Dissolve the resulting residue in water and cool the solution in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is acidic. A precipitate will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. The crude solid can be further purified by recrystallization from ethanol to yield the final product.

Mechanistic Insights: The Chemistry Behind the Synthesis

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Formation of the Potassium Dithiocarbazinate Intermediate

The synthesis of the oxadiazole-thione proceeds through a key intermediate, potassium dithiocarbazinate.

-

Activation of Hydrazide: The potassium hydroxide deprotonates the terminal nitrogen of the octanoic hydrazide, increasing its nucleophilicity.

-

Nucleophilic Attack: The activated hydrazide then acts as a potent nucleophile, attacking the electrophilic carbon atom of carbon disulfide.

-

Salt Formation: This nucleophilic addition results in the formation of a dithiocarbazinate salt, which is a stable intermediate in the alkaline alcoholic solution.

Figure 2: Formation of the potassium dithiocarbazinate intermediate.

Intramolecular Cyclization and Dehydration

The dithiocarbazinate intermediate undergoes an intramolecular cyclization, driven by the nucleophilicity of the oxygen atom of the carbonyl group.

-

Tautomerization & Cyclization: The intermediate can tautomerize, allowing the carbonyl oxygen to attack the thiocarbonyl carbon. This intramolecular reaction forms a five-membered heterocyclic ring.

-

Dehydration: The resulting cyclic intermediate is unstable and readily eliminates a molecule of water under the reaction conditions.

-

Protonation: Upon acidification during the work-up, the resulting potassium salt is protonated to yield the final this compound. The product exists in a tautomeric equilibrium between the thione and thiol forms, with the thione form generally predominating.[5]

This cyclization is a classic example of heterocycle synthesis and is a widely applicable method for generating the 1,3,4-oxadiazole core.[6][7][8]

Product Characterization

Validation of the final product's identity and purity is essential.

| Property | Value |

| IUPAC Name | 5-heptyl-3H-1,3,4-oxadiazole-2-thione[9] |

| Molecular Formula | C₉H₁₆N₂OS[9] |

| Molecular Weight | 200.30 g/mol [9] |

| Appearance | Typically a white or off-white solid |

| Key IR Peaks (cm⁻¹) | ~3200-3300 (N-H stretch), ~1600-1650 (C=N stretch), ~1200-1300 (C=S stretch)[1] |

| ¹H NMR | Signals corresponding to the heptyl chain protons and a broad singlet for the N-H proton. |

Conclusion

The synthesis of this compound is a straightforward and reproducible process that relies on fundamental principles of organic chemistry. The key starting materials, octanoic acid (or its ester) and carbon disulfide, are readily accessible, making this an efficient route for laboratory-scale synthesis. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to empower researchers in their efforts to synthesize this and related heterocyclic compounds for further investigation in drug discovery and development programs.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]

Substituted 1,3,4-Oxadiazole-2-thiones: A Comprehensive Technical Guide for Drug Discovery

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, highly versatile subclass: substituted 1,3,4-oxadiazole-2-thiones. These compounds, characterized by a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and an exocyclic sulfur, have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][5][6][7][8] This document provides an in-depth exploration of their synthesis, spectroscopic characterization, and diverse biological activities, with a particular emphasis on their anticancer properties. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Significance of the 1,3,4-Oxadiazole-2-thione Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,3,4-oxadiazole ring is a prominent member of this class.[1][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects.[1][3][8] The incorporation of a thione group at the 2-position of the 1,3,4-oxadiazole ring gives rise to 1,3,4-oxadiazole-2-thiones, a class of compounds with unique chemical properties and enhanced biological potential. These molecules can exist in tautomeric forms, as the thione and thiol, which can influence their biological activity.[1] The versatile nature of this scaffold allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.

Synthetic Strategies for 5-Substituted-1,3,4-oxadiazole-2-thiones

The most prevalent and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones involves a multi-step process starting from a substituted benzoic acid.[6] This approach offers a high degree of flexibility in introducing various substituents at the 5-position of the oxadiazole ring.

General Synthetic Pathway

The synthesis typically proceeds through the following key steps:

-

Esterification: The starting substituted benzoic acid is converted to its corresponding methyl or ethyl ester.

-

Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide.

-

Cyclization: The acid hydrazide undergoes cyclization with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide, to yield the final 5-substituted-1,3,4-oxadiazole-2-thione.[6]

Caption: General synthetic workflow for 5-substituted-1,3,4-oxadiazole-2-thiones.

Detailed Experimental Protocol: Synthesis of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione

This protocol provides a step-by-step methodology for the synthesis of a representative compound, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione.[6]

Step 1: Esterification of Benzoic Acid

-

To benzoic acid, add methanol and a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

After cooling, pour the reaction mixture into cold water and extract the methyl benzoate with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl benzoate.

Step 2: Synthesis of Benzoylhydrazide

-

Dissolve methyl benzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 6 hours.[6]

-

Upon cooling, a solid precipitate of benzoylhydrazide will form.

-

Filter the solid, wash with cold ethanol, and dry.

Step 3: Cyclization to 5-phenyl-1,3,4-oxadiazole-2(3H)-thione

-

To a solution of benzoylhydrazide in ethanol, add potassium hydroxide and carbon disulfide.[6]

-

Reflux the reaction mixture for an appropriate time until the reaction is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the product.[9]

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 5-phenyl-1,3,4-oxadiazole-2(3H)-thione.[6][9]

Spectroscopic Characterization

The structural elucidation of the synthesized 1,3,4-oxadiazole-2-thiones is accomplished through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching (around 3100-3300 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C=N stretching (around 1600-1650 cm⁻¹) vibrations.[9] The absence of a thiol (S-H) peak around 2550-2600 cm⁻¹ suggests that the compound predominantly exists in the thione form in the solid state.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will display a characteristic signal for the N-H proton, typically in the downfield region. Aromatic protons will appear in their expected regions.[6][10]

-

¹³C NMR: The carbon of the C=S group will show a characteristic resonance at a low field (around 175-186 ppm).[10][11] The carbons of the oxadiazole ring and the substituent will also be observed at their respective chemical shifts.[10]

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit the molecular ion peak (M+) corresponding to the calculated molecular weight of the compound, confirming its identity.[6]

Biological Activities and Therapeutic Potential

Substituted 1,3,4-oxadiazole-2-thiones have emerged as a promising class of compounds with a wide range of biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. They have been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole-2-thione Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5a (trimethoxy substituted) | HepG2 (Hepatocarcinoma) | 12.01 | [12][13] |

| 5a (trimethoxy substituted) | MCF-7 (Breast Adenocarcinoma) | 7.52 | [12][13] |

| 5a (trimethoxy substituted) | HL-60 (Leukemia) | 9.7 | [12][13] |

| 4h | A549 (Lung Carcinoma) | <0.14 | [14] |

| 4i | A549 (Lung Carcinoma) | 1.59 | [14] |

| 4l | A549 (Lung Carcinoma) | 1.80 | [14] |

| AMK OX-8 | A549 (Lung Carcinoma) | 25.04 | [15] |

| AMK OX-9 | A549 (Lung Carcinoma) | 20.73 | [15] |

| AMK OX-10 | HeLa (Cervical Cancer) | 5.34 | [15] |

| 5m (piperazine derivative) | HepG2 (Hepatocarcinoma) | 5.78 | [16] |

Mechanism of Action: The anticancer activity of 1,3,4-oxadiazole-2-thiones is often attributed to their ability to interfere with various cellular processes. Some derivatives have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[12][13] Others have been identified as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as thymidine phosphorylase, telomerase, and histone deacetylases (HDACs).[17] Certain derivatives have also been shown to target signaling pathways like NF-κB, which plays a key role in cancer progression.[18] For instance, some compounds have shown inhibitory activity against Focal Adhesion Kinase (FAK), a critical mediator in cell signaling.[16]

Caption: Potential mechanisms of anticancer action for 1,3,4-oxadiazole-2-thiones.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole-2-thione have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[19]

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole-2-thione Derivatives

| Compound(s) | Microorganism | MIC (µg/mL) | Reference |

| 4a, 4b, 4c | Methicillin-Resistant Staphylococcus aureus (MRSA) | 62 | [20] |

| OZE-I, -II | Staphylococcus aureus | 4-16 | [21] |

| OZE-III | Staphylococcus aureus | 8-32 | [21] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli & Streptococcus pneumoniae | Stronger than ampicillin | [19] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Pseudomonas aeruginosa | >100x stronger than ampicillin | [19] |

The antimicrobial mechanism of these compounds is believed to involve the disruption of essential cellular processes in microorganisms.

Other Biological Activities

In addition to their anticancer and antimicrobial properties, various derivatives of 1,3,4-oxadiazole-2-thiones have been investigated for other therapeutic applications, including:

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-substituted-1,3,4-oxadiazole-2-thiones is highly dependent on the nature of the substituent at the 5-position of the oxadiazole ring.

-

Anticancer Activity: The presence of electron-donating or electron-withdrawing groups on an aromatic ring at the 5-position can significantly influence cytotoxicity. For example, trimethoxy substitution on the phenyl rings has been shown to enhance cytotoxic effects.[12][13] The incorporation of a piperazine moiety has also been found to improve anticancer potency.[16]

-

Antimicrobial Activity: The nature of the substituent at the 5-position is also critical for antimicrobial activity. For instance, compounds with a 4-fluorophenyl group have shown potent antibacterial and antifungal properties.[19]

Conclusion and Future Directions

Substituted 1,3,4-oxadiazole-2-thiones represent a versatile and highly promising scaffold in drug discovery. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of novel therapeutic agents. Future research in this area should focus on the synthesis of new derivatives with enhanced potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. sctunisie.org [sctunisie.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 19. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 21. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thione-Thiol Landscape: An In-depth Technical Guide to Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiol Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among its derivatives, 5-substituted-1,3,4-oxadiazole-2-thiols are of particular interest due to the fascinating chemical phenomenon of thione-thiol tautomerism, which significantly influences their physicochemical properties, reactivity, and ultimately, their biological function. This guide provides a comprehensive exploration of this tautomerism, offering both foundational knowledge and practical, field-proven methodologies for its study.

The Duality of Form: Understanding Thione-Thiol Tautomerism

5-Substituted-1,3,4-oxadiazole-2-thiol compounds can exist in two interconverting isomeric forms: the thione form and the thiol form. This dynamic equilibrium involves the migration of a proton between the sulfur and a nitrogen atom of the oxadiazole ring.

Caption: The tautomeric equilibrium between the thione and thiol forms of 5-substituted-1,3,4-oxadiazole-2-thiol.

Overwhelming evidence from spectroscopic and crystallographic studies indicates that the thione tautomer is the predominant and more stable form in both the solid state and in various solvents.[2][3][4] This preference is attributed to the greater thermodynamic stability of the C=S double bond within the delocalized aromatic system of the oxadiazole ring.

Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols: A Generalized Protocol

The most common and efficient method for the synthesis of these compounds involves the cyclization of an appropriate acid hydrazide with carbon disulfide in a basic medium.[5]

Experimental Protocol:

-

Preparation of the Acid Hydrazide:

-

To a solution of the corresponding carboxylic acid ester in ethanol, add an equimolar amount of hydrazine hydrate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated acid hydrazide by filtration. Wash the solid with cold ethanol and dry.

-

-

Cyclization to the 1,3,4-Oxadiazole-2-thiol:

-

Dissolve the synthesized acid hydrazide in ethanol, followed by the addition of an equimolar amount of potassium hydroxide (dissolved in a small amount of water).

-

To this solution, add a slight excess (1.1 equivalents) of carbon disulfide.

-

Reflux the reaction mixture for 8-12 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and pour it into ice-cold water.

-

Acidify the solution with a dilute mineral acid (e.g., HCl) to a pH of 5-6 to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5-substituted-1,3,4-oxadiazole-2-thiol.

-

Caption: Generalized workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Characterization: Unambiguous Identification of the Dominant Tautomer

A multi-faceted analytical approach is essential to unequivocally determine the predominant tautomeric form.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Thione Form: The presence of a strong absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration and a band around 1250-1350 cm⁻¹ attributed to the C=S stretching vibration are characteristic of the thione tautomer.[4][6]

-

Thiol Form: The thiol tautomer would exhibit a weak S-H stretching band around 2500-2600 cm⁻¹ and the absence of the N-H stretch. The consistent observation of the N-H and C=S bands and the absence of the S-H band in the IR spectra of these compounds strongly support the predominance of the thione form.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most definitive evidence for the thione form in ¹H NMR spectra is the presence of a broad singlet in the downfield region (δ 13-15 ppm) , which is characteristic of the N-H proton . The S-H proton of the thiol form would appear at a much higher field (δ 3-4 ppm).[3]

-

¹³C NMR: The thione tautomer is characterized by a resonance for the C=S carbon atom in the range of δ 175-190 ppm .[4][7] This deshielded signal is a clear indicator of the thione functionality.

| Spectroscopic Technique | Thione Tautomer | Thiol Tautomer |

| IR (cm⁻¹) | N-H stretch: 3100-3300C=S stretch: 1250-1350 | S-H stretch: 2500-2600 |

| ¹H NMR (δ, ppm) | N-H: 13-15 | S-H: 3-4 |

| ¹³C NMR (δ, ppm) | C=S: 175-190 | C-S: (shielded) |

X-ray Crystallography

Single-crystal X-ray diffraction studies provide unequivocal proof of the molecular structure in the solid state. Numerous crystallographic reports on 5-substituted-1,3,4-oxadiazole-2-thiols have confirmed that these compounds exist exclusively in the thione form in the crystalline state.[3][8][9] The crystal structures clearly show the presence of a C=S double bond and a proton attached to a nitrogen atom of the oxadiazole ring.

Factors Influencing the Tautomeric Equilibrium

While the thione form is generally dominant, the position of the tautomeric equilibrium can be subtly influenced by several factors.

-

Substituents at the 5-position: The electronic nature of the substituent on the oxadiazole ring can have a minor effect on the tautomeric equilibrium. Electron-withdrawing groups tend to slightly favor the thione form by stabilizing the delocalized π-system.[10]

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric ratio. Polar, protic solvents can stabilize the more polar thione tautomer through hydrogen bonding with the N-H and C=S groups.[11] In non-polar solvents, the less polar thiol form might be slightly more favored, though the thione form generally remains predominant.

-

Temperature and pH: Changes in temperature can shift the equilibrium, although the effect is typically modest. The pH of the medium can have a more significant impact, as deprotonation at low pH or protonation at high pH can favor one tautomer over the other.[12]

Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR

¹H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[13][14]

Experimental Protocol for Quantitative ¹H NMR:

-

Sample Preparation:

-

Accurately weigh a known amount of the 5-substituted-1,3,4-oxadiazole-2-thiol and dissolve it in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Ensure complete dissolution.

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Optimize acquisition parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

-

-

Data Analysis:

-

Carefully integrate the signals corresponding to the N-H proton of the thione form and a well-resolved, non-overlapping signal from a proton on the substituent at the 5-position.

-

The ratio of the integrals will give the molar ratio of the thione tautomer.

-

If the thiol tautomer is present in a detectable amount, integrate its characteristic S-H proton signal and a corresponding signal from the 5-substituent.

-

The equilibrium constant (Keq) can be calculated as: Keq = [Thiol] / [Thione]

-

Caption: Workflow for quantitative analysis of tautomeric equilibrium using ¹H NMR.

Computational Insights into Tautomerism

Density Functional Theory (DFT) calculations are a valuable tool for corroborating experimental findings and providing deeper insights into the thermodynamics of tautomerism.[10][15]

A Step-by-Step Guide to a Typical DFT Workflow (using Gaussian):

-

Molecular Modeling:

-

Build the 3D structures of both the thione and thiol tautomers using a molecular modeling software (e.g., GaussView).[16]

-

-

Geometry Optimization and Frequency Calculation:

-

Solvation Effects:

-

To model the effect of a solvent, perform the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[19]

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies (G) of the thione and thiol tautomers. The tautomer with the lower free energy is the more stable form.

-

The energy difference (ΔG) between the two tautomers provides a quantitative measure of their relative stability.

-

Caption: A typical workflow for studying tautomerism using DFT calculations.

Conclusion

The thione-thiol tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiol compounds is a critical aspect that dictates their chemical behavior and biological activity. A thorough understanding and characterization of the predominant thione form are paramount for rational drug design and development. By employing a combination of robust synthetic methods, comprehensive spectroscopic and crystallographic analysis, and insightful computational modeling, researchers can confidently navigate this tautomeric landscape and unlock the full potential of this important class of heterocyclic compounds.

References

- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. gaussian.com [gaussian.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct and solvent-assisted thione-thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study [acikerisim.comu.edu.tr]

- 12. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. medium.com [medium.com]

- 18. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 19. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Heterocyclic Compounds in Corrosion Science

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. The economic and safety implications of corrosion necessitate the development of effective protective strategies. Among these, the use of organic corrosion inhibitors is a widely adopted and practical approach. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, have emerged as a promising class of corrosion inhibitors. The presence of these heteroatoms, along with π-electrons in their aromatic rings, facilitates their adsorption onto metal surfaces. This document provides a detailed guide on the application of a specific heterocyclic compound, 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione , as a corrosion inhibitor. Its unique structural features, including the 1,3,4-oxadiazole ring and a seven-carbon alkyl chain, suggest a potent combination of strong surface interaction and effective barrier formation.

Mechanism of Action: A Dual Approach to Corrosion Inhibition

The efficacy of this compound as a corrosion inhibitor stems from its ability to interact with the metal surface through a combination of physical and chemical adsorption.

-

Chemisorption: The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the oxadiazole ring, can be shared with the vacant d-orbitals of the metal (e.g., iron in steel). This forms a coordinate covalent bond, leading to strong adsorption on the metal surface.

-

Physisorption: The protonated form of the inhibitor in an acidic medium can be electrostatically attracted to the negatively charged metal surface (at potentials negative to the potential of zero charge).

-

Hydrophobic Barrier: The long heptyl group extends away from the metal surface into the corrosive medium. This non-polar alkyl chain creates a hydrophobic layer that repels water and corrosive species, further enhancing the protective barrier.

This mixed-mode adsorption leads to the formation of a stable, dense protective film on the metal surface, which inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor .

Caption: Adsorption mechanism of this compound.

Synthesis Protocol

The synthesis of this compound is a straightforward multi-step process that can be readily performed in a standard organic chemistry laboratory.[1][2]

Step 1: Esterification of Octanoic Acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve octanoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

-

Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product, methyl octanoate, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Formation of Octanohydrazide

-

Dissolve the methyl octanoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (2-3 equivalents) to the solution.

-

Reflux the mixture for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid, octanohydrazide, can be purified by recrystallization from ethanol or an ethanol/water mixture.

Step 3: Cyclization to this compound

-

Dissolve the octanohydrazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol in a round-bottom flask.

-

Add carbon disulfide (1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Reflux the reaction mixture for 10-14 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and filtered.

-

The filtrate is acidified with dilute hydrochloric acid to precipitate the product.

-

The solid product, this compound, is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

Evaluation of Corrosion Inhibition Performance

A combination of gravimetric and electrochemical techniques is recommended for a comprehensive evaluation of the inhibitor's performance.

Weight Loss Measurements

This is a simple and direct method to determine the corrosion rate.[3]

Protocol:

-

Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm). Polish the coupons with a series of emery papers of decreasing grit size, degrease with acetone, wash with distilled water, and dry.

-